Positional Isomerism Effect on Mutagenic Potency
In a comprehensive structure-activity relationship study of 29 fluorene derivatives using Salmonella typhimurium strains TA98, TA98NR, and TA1538, acetylation of the resonance-conjugated C-7 amino group in 2,7-ANF increased mutagenic activity by 20- to 30-fold. In sharp contrast, acetylation of the non-resonance-conjugated amino group in 1,7-ANF (the target compound) produced a negligible effect on mutagenic potency [1]. This demonstrates that the 1-positional isomer is functionally distinct from the 2-positional isomer in a widely used genotoxicity screening platform.
| Evidence Dimension | Mutagenic potency fold-change upon acetylation |
|---|---|
| Target Compound Data | Negligible change (1,7-ANF) |
| Comparator Or Baseline | 20- to 30-fold increase (2,7-ANF) |
| Quantified Difference | ~20- to 30-fold difference in magnitude of response |
| Conditions | Salmonella typhimurium strains TA98, TA98NR, and TA1538; Ames mutagenicity assay |
Why This Matters
This quantitative difference ensures that the 1-yl isomer is the correct choice for studies requiring a non-mutagenic or low-mutagenic nitrofluorene acetamide control, or for investigations specifically focused on non-resonance-conjugated substitution effects.
- [1] Vance, W. A., & Levin, D. E. (1987). Disubstituted amino-, nitroso-, and nitrofluorenes: a physicochemical basis for structure-activity relationships in Salmonella typhimurium. Environmental Mutagenesis, 9(2), 137-160. View Source
